3-Aminooxetane-3-carbonitrile

Description

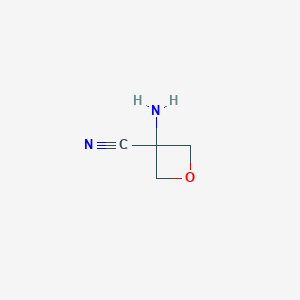

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-aminooxetane-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c5-1-4(6)2-7-3-4/h2-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOKQRIAAPEYBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Aminooxetane 3 Carbonitrile and Its Derivatives

Strategies for Oxetane (B1205548) Ring Construction

The synthesis of the strained four-membered oxetane ring presents a considerable synthetic challenge. Several strategies have been developed to overcome the kinetic and thermodynamic barriers associated with its formation.

Intramolecular Cyclization Approaches

One of the most established methods for constructing the oxetane ring is through intramolecular C–O bond formation, predominantly via the Williamson etherification. beilstein-journals.orgacs.org This reaction involves the base-mediated cyclization of a 1,3-halohydrin or a related substrate with a leaving group at the 3-position relative to a hydroxyl group. thieme-connect.debeilstein-journals.org

The kinetics of forming a four-membered ring are notably slower than for analogous three, five, or six-membered rings, often requiring strong bases and effective leaving groups to achieve reasonable yields. acs.orgthieme-connect.de A common side reaction is the Grob fragmentation, an entropically favored process that cleaves the halo-alkoxide into an aldehyde and an alkene, making the success of the Williamson etherification highly substrate-dependent. acs.orgthieme-connect.de Despite these challenges, this method has been successfully employed in the synthesis of complex molecules, including the oxetane ring of Taxol. beilstein-journals.org

Key aspects of this approach include:

Precursor Synthesis: The required 1,3-diols are common starting materials, which can be converted to the necessary halo- or sulfonyloxy-alcohols. beilstein-journals.org

Reaction Conditions: A variety of bases can be used, such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and non-nucleophilic amines like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). thieme-connect.debeilstein-journals.org

A notable example is the four-step synthesis of oxetan-3-one developed by Carreira and co-workers, which utilizes an intramolecular cyclization as the key ring-forming step from a protected dihydroxyacetone precursor. thieme-connect.de

Photochemical Cycloadditions: Paternò–Büchi Reaction Variants

The Paternò–Büchi reaction is a powerful tool for the synthesis of oxetanes via a [2+2] photocycloaddition between a carbonyl compound and an alkene. beilstein-journals.orgslideshare.net The reaction is initiated by the photoexcitation of the carbonyl compound to its triplet state, which then adds to the ground-state alkene to form a 1,4-biradical intermediate that cyclizes to the oxetane product. mdpi.comrsc.org

The versatility of the Paternò-Büchi reaction allows for the use of a wide range of carbonyl compounds and electron-rich alkenes. organic-chemistry.org For the synthesis of precursors to 3-aminooxetanes, electron-rich alkenes such as enamines and their derivatives (e.g., N-acyl enamines) are particularly relevant. rsc.org

The reaction of N-acyl enamines with aromatic aldehydes under UV irradiation (λ > 280 nm) in a solvent like acetonitrile (B52724) yields the corresponding N-acyl-protected 3-aminooxetanes with high diastereoselectivity. universityofcalifornia.edu This approach provides a direct route to the 3-aminooxetane scaffold. The stereochemical outcome is often directed towards the thermodynamically more stable isomer. rsc.orguniversityofcalifornia.edu

Key features of this photochemical approach include:

Atom Economy: As a cycloaddition, the reaction is highly atom-economical. slideshare.net

Stereoselectivity: The reaction often proceeds with high regio- and stereoselectivity, influenced by the substituents on both the carbonyl and alkene components. mdpi.comuniversityofcalifornia.edu

Functional Group Tolerance: The reaction conditions can tolerate a variety of functional groups. universityofcalifornia.edu

| Carbonyl Partner | Alkene/Enamine Partner | Product Type | Selectivity | Reference |

| Aromatic Aldehydes | Silyl Enol Ethers | 3-(Silyloxy)oxetanes | High Diastereoselectivity | universityofcalifornia.edu |

| Aromatic Aldehydes | N-Acyl Enamines | N-Acyl-3-aminooxetanes | High Diastereoselectivity | rsc.orguniversityofcalifornia.edu |

| Cyclic Ketones | Maleic Acid Derivatives | Functionalized Spirocyclic Oxetanes | Single Isomer | organic-chemistry.org |

Table 1: Examples of Paternò-Büchi Reactions for Oxetane Synthesis.

Gold-Catalyzed Approaches to Oxetan-3-ones as Precursors

A significant advancement in oxetane synthesis is the development of gold-catalyzed methods to produce oxetan-3-ones, which are crucial precursors for 3-aminooxetane-3-carbonitrile. nih.gov Traditional syntheses of oxetan-3-one were often multi-step and low-yielding. acs.orgorganic-chemistry.org

Researchers have developed a practical, one-step synthesis of oxetan-3-ones from readily available propargylic alcohols. thieme-connect.com This method utilizes a gold catalyst to mediate an intermolecular alkyne oxidation, which generates a reactive α-oxo gold carbene intermediate. acs.org This intermediate then undergoes an intramolecular O-H insertion to form the strained oxetane ring. thieme-connect.com This strategy avoids the use of hazardous α-diazo ketones, which were previously used to generate similar carbene intermediates. nih.govorganic-chemistry.org

The reaction proceeds under mild, "open flask" conditions, tolerating moisture and air, and can be applied to a range of secondary and tertiary propargylic alcohols. acs.orgthieme-connect.com

| Catalyst | Additive/Oxidant | Substrate | Yield | Reference |

| (2-biphenyl)Cy₂PAuNTf₂ | HNTf₂ / 4-Acetylpyridine N-oxide | Propargyl Alcohol | 71% | thieme-connect.com |

| IPrAuNTf₂ | 4-Acetylpyridine N-oxide | Tertiary Propargylic Alcohols | High to Excellent | nih.gov |

| (2-biphenyl)Cy₂PAuNTf₂ | 10 (N-Oxide) / Tf₂NH | Various Secondary Propargylic Alcohols | 57-81% | chimia.ch |

Table 2: Gold-Catalyzed Synthesis of Oxetan-3-ones.

Carbocation-Mediated Ring Formation

The formation of oxetanes can also be mediated by carbocation intermediates. One approach involves the Lewis acid-catalyzed activation of a carbonyl group in an unsaturated aldehyde (enal), making it susceptible to nucleophilic attack by a pendant alkene. mdpi.com This can proceed through a stepwise or concerted [2+2] cycloaddition to form an oxetane intermediate.

More directly related to the synthesis of 3,3-disubstituted oxetanes is the generation of a carbocation at the 3-position of a pre-formed oxetane ring. For instance, treatment of 3-aryl-oxetan-3-ols with a Brønsted or Lewis acid catalyst generates a stabilized benzylic carbocation on the oxetane ring. nih.gov This reactive intermediate can then be trapped by various nucleophiles. While this method is typically used for functionalization rather than initial ring construction, it relies on the formation of a key carbocationic species on the four-membered ring. beilstein-journals.orgmdpi.com A notable development involves the defluorosulfonylation of oxetane sulfonyl fluorides, which generates an oxetane carbocation that reacts with amines to give 3-aminooxetanes directly. mdpi.com

Functionalization and Derivatization of Oxetane Scaffolds towards this compound

Once the oxetane core, particularly oxetan-3-one, is synthesized, the final step is the introduction of the amino and nitrile groups at the C3 position.

A highly efficient, one-pot procedure for the synthesis of 3-amino-3-substituted oxetanes starts from oxetan-3-one. The reaction of oxetan-3-one with an amine (e.g., benzylamine) and trimethylsilyl (B98337) cyanide (TMSCN) directly affords the corresponding α-aminonitrile. chimia.ch This multicomponent reaction, a variation of the Strecker synthesis, provides a direct and convergent route to the desired this compound scaffold.

Alternative, multi-step approaches include:

Reductive Amination: Oxetan-3-one can undergo reductive amination with an amine and a reducing agent like sodium triacetoxyborohydride (B8407120) to form a 3-aminooxetane. beilstein-journals.org

Horner-Wadsworth-Emmons Reaction: Reaction of oxetan-3-one with a phosphonate (B1237965) reagent can yield an oxetan-3-ylidene acetate, which can be further functionalized.

These functionalization strategies, particularly the one-pot Strecker-type synthesis, highlight the utility of oxetan-3-one as a versatile precursor for accessing complex and medicinally relevant building blocks like this compound. acs.orgchimia.ch

Nucleophilic Substitution Reactions on Oxetane Rings

Nucleophilic substitution is a fundamental reaction class in organic chemistry where an electron-rich nucleophile replaces a leaving group on an electrophilic substrate. encyclopedia.pubbits-pilani.ac.in In the context of oxetane synthesis, this approach is applied to pre-existing oxetane rings bearing a suitable leaving group at the 3-position.

A common strategy involves the use of 3-hydroxyoxetane derivatives. The hydroxyl group itself is a poor leaving group; therefore, it is typically converted into a more reactive species, such as a tosylate or a halide. libretexts.org For instance, a 3-hydroxyoxetane can be treated with a sulfonyl chloride (like tosyl chloride) in the presence of a base to form a sulfonate ester. This ester is then susceptible to displacement by a nucleophile, such as an amine, to yield the corresponding 3-aminooxetane derivative. thieme-connect.de

Another approach utilizes halogenated oxetanes as electrophiles. For example, a 3-chlorooxetane (B1320126) derivative can react with an amine in a solvent like dimethyl sulfoxide (B87167) (DMSO) via an SN2 mechanism to displace the chloride and form the desired 3-aminooxetane. The efficiency of this reaction can often be enhanced by using a phase-transfer catalyst.

Table 1: Nucleophilic Substitution Reactions for 3-Aminooxetane Synthesis

| Electrophile | Nucleophile | Conditions | Product | Reference |

| 3-Tosyloxetane | Amine | Base, Solvent | 3-Aminooxetane derivative | thieme-connect.de |

| 3-Chlorooxetane | Benzylamine (B48309) | DMSO, 80°C | 3-(Benzylamino)oxetane derivative |

Aza-Michael Addition Reactions

Aza-Michael addition, the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, provides an effective method for constructing C-N bonds. mdpi.com This strategy can be adapted for the synthesis of 3-aminooxetane derivatives.

The key starting material for this approach is an oxetane-3-ylidene acetate, which can be prepared from oxetan-3-one through a Horner-Wadsworth-Emmons reaction. mdpi.comnih.gov This α,β-unsaturated ester then serves as a Michael acceptor. Reaction with various primary or secondary amines, often in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), leads to the formation of the corresponding 3-aminooxetane-3-acetate derivatives. mdpi.comresearchgate.net

This method is versatile, allowing for the introduction of a wide range of amino functionalities, including heterocyclic amines, onto the oxetane scaffold. mdpi.comnih.gov

Reductive Amination Strategies

Reductive amination is a widely used and powerful method for the synthesis of amines from carbonyl compounds. acs.org In the context of oxetane chemistry, oxetan-3-one is a key and versatile precursor. acs.orgnih.gov

The reaction proceeds by the initial condensation of oxetan-3-one with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired 3-aminooxetane. thieme-connect.de Common reducing agents for this transformation include sodium triacetoxyborohydride and sodium cyanoborohydride. thieme-connect.de This one-pot procedure is highly efficient and is frequently employed in medicinal chemistry for the synthesis of diverse libraries of 3-aminooxetane derivatives. acs.orgthieme-connect.de For example, the reaction of oxetan-3-one with benzylamine in the presence of a reducing agent yields (3-(benzylamino)oxetan-3-yl)methanol.

Table 2: Reductive Amination of Oxetan-3-one

| Amine | Reducing Agent | Product | Reference |

| Various amines | Sodium triacetoxyborohydride | 3-Aminooxetane derivatives | thieme-connect.de |

| Various amines | Sodium cyanoborohydride | 3-Aminooxetane derivatives | thieme-connect.de |

| Benzylamine | Sodium borohydride | (3-(Benzylamino)oxetan-3-yl)methanol |

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. These methods have also been applied to the synthesis of functionalized oxetanes. While direct palladium-catalyzed amination on the oxetane ring is less common, related cross-coupling strategies have been developed.

One notable approach involves the palladium-catalyzed hydrogenation of N-protected aminooxetanes. This can lead to either debenzylation or, under specific conditions, ring-opening of the oxetane. researchgate.net More recently, a combination of photoredox and nickel catalysis has been utilized for the synthesis of 3-aryl-3-aminooxetanes from oxetane amino acid precursors and aryl halides. beilstein-journals.orgbeilstein-journals.org This method showcases the power of dual catalytic systems in forging challenging C-N bonds on the oxetane scaffold.

Decarboxylative Approaches from Oxetane Amino Acid Building Blocks

Decarboxylative cross-coupling reactions have emerged as a powerful strategy for the formation of C-C and C-heteroatom bonds, starting from readily available carboxylic acids. This approach has been successfully applied to the synthesis of 3-substituted oxetanes.

A key precursor for these reactions is a 3-aryl-3-carboxyoxetane. beilstein-journals.org These can be synthesized and then subjected to photoredox-catalyzed decarboxylation to generate a tertiary benzylic radical at the 3-position of the oxetane ring. chemrxiv.orgchemrxiv.org This radical can then be trapped by various coupling partners. For instance, a decarboxylative coupling of oxetane amino acid building blocks with aryl halides has been developed. nih.gov More recently, a visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes has been reported, allowing for the conjugate addition of the generated tertiary radical to activated alkenes. chemrxiv.orgnih.gov This methodology provides access to novel 3,3-disubstituted oxetanes. chemrxiv.org

In a related strategy, Terrett, Huestis, and coworkers developed a method for the synthesis of 3-aryl-3-aminooxetanes from amino acid precursors using a combination of photoredox and nickel catalysis. beilstein-journals.orgbeilstein-journals.orgnih.gov

Conversion from Oxetan-3-one and Related Building Blocks

Oxetan-3-one is a cornerstone building block in oxetane chemistry, providing access to a wide array of 3-substituted derivatives. acs.orgnih.gov Its conversion into this compound and related structures can be achieved through various multi-step synthetic sequences. savemyexams.comresearchgate.netrsc.org

A common route involves the formation of an intermediate from oxetan-3-one, followed by the introduction of the amino and cyano functionalities. For instance, oxetan-3-one can be reacted with hydroxylamine (B1172632) to form an oxime, which can then be reduced to the corresponding 3-aminooxetane. To obtain the 3-amino-3-carbonitrile structure, a Strecker-type synthesis can be envisioned, where oxetan-3-one reacts with an amine and a cyanide source.

Furthermore, oxetan-3-one can be converted to other useful intermediates. For example, nucleophilic addition of organometallic reagents to oxetan-3-one yields 3-substituted-3-hydroxyoxetanes, which can be further functionalized. nih.gov

Radical Functionalization Methods

Radical reactions offer unique pathways for the functionalization of organic molecules under mild conditions. In recent years, the radical functionalization of the oxetane ring has gained significant attention. chemrxiv.org

Visible light photoredox catalysis has emerged as a powerful tool to generate radical species from oxetane precursors. chemrxiv.orgchemrxiv.org For example, 3-aryl-3-carboxylic acid oxetanes can serve as precursors for tertiary benzylic radicals via photoredox-catalyzed decarboxylation. beilstein-journals.orgchemrxiv.orgchemrxiv.org These radicals can then participate in various C-C bond-forming reactions, such as Giese additions to activated alkenes. chemrxiv.org

The generation of radicals at the 3-position of the oxetane ring can also be achieved from other functional groups. While direct C-H functionalization at the 3-position is challenging, the use of precursor groups that can be converted into radicals under specific conditions is a viable strategy. chemrxiv.org These methods open up new avenues for the synthesis of complex and medicinally relevant 3,3-disubstituted oxetanes. chemrxiv.orgchemrxiv.org

Photoredox Catalysis in C-C Bond Formation

Visible-light photoredox catalysis has become a formidable technique for forging carbon-carbon bonds under mild conditions, offering a powerful platform for the functionalization of oxetane rings. acs.orgnih.gov This approach is particularly effective for creating 3,3-disubstituted oxetanes, which are of significant interest as bioisosteres for carbonyl and gem-dimethyl groups in medicinal chemistry. nih.govdigitellinc.comacs.org

A prominent strategy involves the decarboxylative coupling of oxetane-3-carboxylic acid derivatives. acs.org Researchers have successfully generated tertiary benzylic oxetane radicals from 3-aryl-3-carboxylic acid precursors using photoredox catalysis. digitellinc.comresearchgate.net These radicals can then participate in Giese additions with activated alkenes, leading to the formation of 3-aryl-3-alkyl substituted oxetanes. researchgate.netbeilstein-journals.org This process is noted for its reproducibility and tolerance of various functional groups, including sensitive polar moieties and heterocycles. digitellinc.com

A dual photoredox and nickel cross-coupling catalysis system has also been effectively employed. beilstein-journals.orgbeilstein-journals.org In a notable example, Huestis and Terrett demonstrated the arylation of Boc-protected aminooxetane carboxylic acids to produce 3-amino-3-aryl oxetanes. beilstein-journals.orgdoi.org This reaction proceeds via the generation of an aminooxetanyl radical through oxidative decarboxylation, which then couples with an aryl halide. beilstein-journals.orgbeilstein-journals.org The mechanism involves the generation of an active Ni(0) catalyst that undergoes oxidative addition to the aryl halide, followed by radical coupling and reductive elimination to furnish the product and regenerate the catalysts. beilstein-journals.org

The influence of the strained four-membered ring is crucial to the success of these reactions. acs.orgresearchgate.net Computational studies have shown that while Giese additions of non-strained benzylic radicals can be reversible and lead to dimerization, the strain in the oxetane ring renders the addition irreversible. researchgate.netchemrxiv.org This minimizes side reactions and results in higher yields of the desired 3,3-disubstituted products. researchgate.netchemrxiv.org

Table 1: Examples of Photoredox-Catalyzed C-C Bond Formation on Oxetane Scaffolds

| Precursor | Coupling Partner | Catalytic System | Product Type | Reference |

|---|---|---|---|---|

| 3-Aryl-3-carboxylic acid oxetane | Activated alkene | Iridium photocatalyst | 3-Aryl-3-alkyl oxetane | researchgate.netbeilstein-journals.org |

| Boc-protected 3-amino-3-carboxylic acid oxetane | Aryl halide | Iridium photocatalyst / Nickel catalyst | 3-Amino-3-aryl oxetane | beilstein-journals.orgbeilstein-journals.orgdoi.org |

| 3-Aryloxetan-3-carboxylic acid | Activated alkene | Iridium photocatalyst | 3,3-Disubstituted oxetane | beilstein-journals.org |

Generation and Coupling of Amino Radical Intermediates

The generation of radical intermediates from amino acid derivatives provides a direct route to functionalized aminooxetanes. Photoredox catalysis has been instrumental in generating α-amino radicals via decarboxylation under mild conditions. researchgate.net These reactive intermediates can be coupled with various electrophiles to construct complex molecules.

In the context of oxetane synthesis, a significant advancement involves the dual photoredox-nickel catalyzed coupling of amino acid derivatives with aryl halides to form 3-aryl-3-aminooxetanes. beilstein-journals.orgbeilstein-journals.org This method utilizes amino acids as precursors for aminooxetanyl radicals. beilstein-journals.orgbeilstein-journals.org The reaction is initiated by a single-electron oxidation of the carboxylic acid by an excited-state photocatalyst, followed by decarboxylation to yield the key α-amino radical. beilstein-journals.org This radical is then captured in a nickel-catalyzed cross-coupling cycle. beilstein-journals.org This approach has proven effective for a range of amino acids and tolerates numerous functional groups. beilstein-journals.orgbeilstein-journals.org

Another innovative method involves a three-component coupling where an α-amino radical, derived from a carboxylic acid, is added to oxetan-3-one. doi.org This reaction, facilitated by photoredox catalysis, results in the formation of a γ-amino butyric acid oxetanol derivative through a radical-polar crossover mechanism. doi.org

The stability and reactivity of the generated radicals are critical. While radical generation at the C2 position of the oxetane ring is stabilized by the adjacent heteroatom, forming a radical at the C3 position requires a precursor group, such as a carboxylic acid. nih.gov The successful intermolecular coupling of these 3-amino radical intermediates demonstrates the power of this strategy to overcome challenges associated with their reactivity and potential side reactions. nih.govbeilstein-journals.org

Stereoselective Synthesis and Chiral Induction

Achieving stereocontrol in the synthesis of complex molecules is a central goal of organic chemistry. For oxetanes, stereoselective methods are crucial for accessing enantiomerically pure compounds for applications in medicinal chemistry and materials science.

Asymmetric Approaches to Oxetane Precursors

The synthesis of chiral, non-racemic oxetanes often relies on the use of enantiomerically enriched precursors. One effective strategy involves the creation of chiral 1,3-diols, which can then be cyclized to form the oxetane ring via a Williamson etherification. acs.orgthieme-connect.de

Several methods exist for preparing these key chiral diols. A common approach is the asymmetric ring-opening of 2,3-epoxy alcohols. thieme-connect.de For instance, using reagents like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) can furnish chiral 1,3-diols with high enantiomeric excess. thieme-connect.de Subsequent chemoselective tosylation of the primary alcohol followed by base-mediated cyclization yields the desired enantiomerically enriched oxetane. acs.org

Another powerful technique utilizes chiral catalysts to induce asymmetry. For example, an enantioselective coupling of 2-methyl-2-vinyloxirane (B167661) with primary alcohols, catalyzed by a chiral iridium complex, produces anti-diastereomeric diol adducts. thieme-connect.de These diols can then be converted to 2,3,3-trisubstituted oxetanes through tosylation and subsequent cyclization with butyllithium. thieme-connect.de The vinyl group at the 3-position serves as a versatile handle for further chemical modifications. thieme-connect.de

The desymmetrization of prochiral 3-substituted oxetanes represents another advanced strategy. Tomioka and colleagues reported the first example of asymmetric synthesis based on oxetane desymmetrization by treating 3-phenyloxetane (B185876) with organolithium reagents in the presence of chiral ethers. beilstein-journals.org Since then, various chiral activators, including Brønsted acids, Lewis acids, and hydrogen-bond-donor catalysts, have been developed for this purpose. beilstein-journals.org

Regio- and Stereochemical Control in Cycloadditions

The [2+2] cycloaddition reaction between a carbonyl compound and an alkene, known as the Paternò-Büchi reaction, is a versatile and atom-economical method for synthesizing oxetanes. beilstein-journals.orgmdpi.com Controlling the regiochemistry and stereochemistry of this photochemical reaction is paramount for its synthetic utility. mdpi.com

The stereochemical outcome of the Paternò-Büchi reaction is influenced by the stability of the intermediate 1,4-diradicals formed after the initial bond formation. mdpi.com The reaction generally proceeds to form the thermodynamically more stable isomer. mdpi.com The regioselectivity can be directed by electronic and steric factors of the substrates, as well as reaction conditions like solvent polarity. mdpi.com For example, high regioselectivity has been observed in the reaction of pentafluorobenzaldehyde (B1199891) with enol acetates. mdpi.com

Significant progress has been made in developing enantioselective versions of this reaction. Yoon and co-workers reported a highly enantioselective Paternò-Büchi reaction between quinolones and ketoesters. beilstein-journals.org The stereochemical control is achieved using a novel hydrogen-bonding chiral iridium photocatalyst, which delivers the oxetane products in excellent enantiomeric excess. beilstein-journals.org The proposed mechanism involves the chiral catalyst interacting with the quinolone substrate through hydrogen bonds; upon irradiation, energy is transferred to the unbound ketone, which then reacts enantioselectively with the bound quinolone. beilstein-journals.org

The stereospecificity of cycloaddition reactions ensures that the geometry of the starting alkene is retained in the product, a critical feature for controlling the stereochemistry at the newly formed sp³-hybridized centers. libretexts.org This principle allows for the predictable synthesis of specific diastereomers. For instance, cis-alkenes yield cis-substituted oxetanes, while trans-alkenes result in trans-substituted products. libretexts.org

Table 2: Stereoselective Paternò-Büchi Reaction Example

| Alkene Substrate | Carbonyl Substrate | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Quinolone | Ketoester | Chiral Iridium Photocatalyst / Blue light | Excellent enantiomeric excess | beilstein-journals.org |

| Enol Acetate | Pentafluorobenzaldehyde | Photochemical | High regio- and stereoselectivity | mdpi.com |

| Silyl Enol Ether | Benzaldehyde | Photochemical | Diastereomerically pure oxetanes | dntb.gov.ua |

Chemical Reactivity and Mechanistic Investigations of 3 Aminooxetane 3 Carbonitrile Analogs

Ring-Opening Reactivity of Oxetanes

The significant ring strain of the oxetane (B1205548) core is a primary driver for its reactivity, particularly in ring-opening reactions. beilstein-journals.orgnih.gov This process can be initiated by various reagents and conditions, leading to a diverse array of functionalized acyclic products.

Acid-Mediated Ring Scission

Under acidic conditions, the oxetane ring is prone to cleavage. nih.gov Lewis acids are commonly employed to activate the oxetane oxygen, facilitating nucleophilic attack. For instance, the use of indium triflate (In(OTf)₃) has been shown to effectively catalyze the intramolecular cyclization of 3-amido oxetanes to form 2-oxazolines. researchgate.netresearchgate.net This process involves the activation of the oxetane ring by the Lewis acid, followed by intramolecular attack of the amide oxygen. researchgate.netbeilstein-journals.org Similarly, BF₃·Et₂O has been utilized to promote the [3+2] annulation of 3-aminooxetanes with 1,3,5-triazinanes, where the ring-opening of the strained oxetane is the thermodynamic driving force. researchgate.netrsc.org

The stability of the oxetane ring is influenced by its substitution pattern. 3,3-disubstituted oxetanes are generally more stable towards acid-mediated ring-opening due to steric hindrance, which blocks the trajectory of external nucleophiles. nih.gov However, the presence of an internal nucleophile, such as a hydroxyl or amino group, can facilitate ring-opening even in these sterically hindered systems. nih.gov

Internal Nucleophile-Mediated Ring-Opening

The presence of a nucleophilic group within the oxetane-containing molecule can lead to intramolecular ring-opening reactions. This strategy has been effectively used to synthesize various heterocyclic compounds. For example, N-acyl-3-aminooxetanes can undergo intramolecular cyclization catalyzed by indium triflate to produce oxazolines in excellent yields. beilstein-journals.org The reaction is believed to proceed through the activation of the oxetane by the Lewis acid, followed by the nucleophilic attack of the acyl oxygen. beilstein-journals.org

In another example, the desymmetrization of 3-substituted oxetanes has been achieved using internal sulfur or selenium nucleophiles in the presence of a chiral Brønsted acid catalyst. researchgate.net This process generates all-carbon quaternary stereocenters with high enantioselectivity. researchgate.net The strategic positioning of the internal nucleophile is crucial for the success of these reactions. rsc.orgresearchgate.net

Amphoteric Reactivity of 3-Aminooxetanes

The co-existence of a nucleophilic amino group and an electrophilic oxetane ring in 3-aminooxetane analogs confers them with 1,3-amphoteric reactivity. rsc.orgnih.gov This dual nature allows them to participate in a variety of annulation reactions, providing convergent pathways to valuable heterocyclic systems. rsc.orgresearchgate.net The 1,3-disposition of the nucleophilic and electrophilic centers is key to their stability, as it disfavors self-destructive intra- or intermolecular ring-opening. rsc.orgnih.gov

[3+2] Annulation Reactions with Polarized π-Systems

3-Aminooxetanes have been systematically shown to act as versatile 1,3-amphoteric molecules in intermolecular [3+2] annulation reactions with various polarized π-systems. rsc.orgnih.govrsc.org These reactions provide rapid access to a diverse range of five-membered heterocycles. For instance, the reaction of 3-aminooxetanes with isocyanates in the presence of a catalytic amount of FeCl₃ affords iminooxazolidine products in good to excellent yields. rsc.org

A silver-catalyzed intermolecular [3+2] annulation of siloxy alkynes and 3-aminooxetanes has also been developed, leading to the formation of γ-butyrolactams with high regio- and stereoselectivity. acs.org Mechanistic studies suggest that intermolecular C–N bond formation likely precedes the oxetane ring-opening. acs.org Furthermore, an unprecedented [3+2] annulation of 3-aminooxetanes and 1,3,5-triazinanes, promoted by BF₃·Et₂O, allows for the efficient synthesis of structurally diverse 4-hydroxymethyl imidazolidines. rsc.org

| Reactants | Catalyst | Product | Yield (%) | Ref |

| 3-Aminooxetane, Isocyanate | FeCl₃ | Iminooxazolidine | Good to Excellent | rsc.org |

| 3-Aminooxetane, Siloxy alkyne | Silver catalyst | γ-Butyrolactam | High | acs.org |

| 3-Aminooxetane, 1,3,5-Triazinane | BF₃·Et₂O | 4-Hydroxymethyl imidazolidine | Up to 93% | rsc.org |

Reactivity with Thiocarbonyl Compounds and Isothiocyanates

The amphoteric nature of 3-aminooxetanes is also evident in their reactions with thiocarbonyl compounds and isothiocyanates. rsc.orgrsc.org Notably, these reactions can often proceed without the need for a catalyst. rsc.orgrsc.org The reaction between 3-aminooxetanes and isothiocyanates or carbon disulfide (CS₂) at room temperature provides iminothiazolidines and mercaptothiazolidines, respectively, with high efficiency. rsc.orgrsc.org Many of these products are obtained in quantitative yields. rsc.org The high efficiency of these catalyst-free reactions is attributed to the formation of a highly nucleophilic sulfur species in situ, which is perfectly positioned for the subsequent ring-opening of the oxetane. rsc.orgrsc.org

The general protocol for the catalyst-free annulation is applicable to a range of 3-aminooxetanes and isothiocyanates, highlighting the versatility of this method for synthesizing sulfur-containing heterocycles. rsc.org

| 3-Aminooxetane | Thiocarbonyl Compound | Product | Conditions | Yield | Ref |

| Various | Isothiocyanates | Iminothiazolidines | DCM, RT, 3h | High (many quantitative) | rsc.orgrsc.org |

| Various | Carbon Disulfide (CS₂) | Mercaptothiazolidines | DCM, RT, 36h | High | rsc.orgrsc.org |

Reaction Pathways Involving Radical Intermediates

Recent studies have explored the generation and reactivity of radical intermediates derived from oxetane precursors. beilstein-journals.orgchemrxiv.orgacs.orgchemrxiv.org These pathways offer novel strategies for the functionalization of the oxetane ring. The generation of radicals at the 3-position of the oxetane ring typically requires a precursor group, as it must compete with radical formation at the more electronically stabilized 2-position. chemrxiv.orgacs.org

Visible light photoredox catalysis has emerged as a powerful tool for the mild generation of alkyl radicals from carboxylic acid derivatives. chemrxiv.orgacs.orgchemrxiv.org For example, 3-aryl-3-carboxylic acid oxetanes can serve as precursors for the formation of tertiary benzylic oxetane radicals through decarboxylation. chemrxiv.orgacs.orgchemrxiv.org These radicals can then undergo conjugate addition to activated alkenes in a Giese-type reaction to form 3,3-disubstituted oxetanes. chemrxiv.orgacs.org This process is tolerant of various functional groups and provides access to medicinally relevant compounds. acs.org

Computational studies have indicated that the Giese addition of benzylic radicals to acrylates can be reversible. chemrxiv.orgacs.org However, the strain of the oxetane ring renders this addition more exergonic, leading to higher product yields and minimizing radical dimerization. chemrxiv.org

Giese Addition Reactions of Oxetane-Derived Radicals

The generation of radicals at the C3 position of oxetanes opens up a plethora of possibilities for carbon-carbon bond formation. One of the most powerful methods for this is the Giese addition, a radical conjugate addition to electron-deficient alkenes. Recent studies have utilized visible light photoredox catalysis to generate tertiary benzylic oxetane radicals from suitable precursors like 3-aryl-3-carboxylic acid oxetanes. nih.govacs.orgacs.orgchemrxiv.orgcore.ac.uk These radicals readily undergo Giese addition to activated alkenes, providing access to 3-aryl-3-alkyl substituted oxetanes. nih.govacs.orgchemrxiv.orgcore.ac.uk

Computational studies have revealed that the Giese addition of benzylic radicals integrated into a strained ring system, such as an oxetane, is significantly more favorable compared to their unstrained counterparts. nih.govacs.orgchemrxiv.orgcore.ac.uk While the addition of unstrained benzylic radicals to acrylates is often reversible and can lead to low yields and significant radical dimerization, the inherent ring strain in oxetane-derived radicals renders the Giese addition effectively irreversible. nih.govacs.orgchemrxiv.orgcore.ac.uk This results in high yields of the desired Giese addition products. nih.govacs.orgchemrxiv.orgcore.ac.uk

For instance, the Giese addition for an oxetane radical has been calculated to be exergonic, which contrasts with the endergonic nature of the same reaction for a less strained cyclopentyl radical. acs.org This thermodynamic driving force, a direct consequence of the ring strain, is a key factor in the high efficiency of these reactions.

Table 1: Comparison of Calculated Reaction Free Energies (ΔG) for Giese Addition of Various Radicals to Methyl Acrylate

| Radical Precursor | Radical Intermediate | ΔG (kcal/mol) |

| Oxetane Derivative | Oxetane-3-yl Radical | -3.7 |

| Cyclopentane Derivative | Cyclopentyl Radical | +1.2 |

| Acyclic Analog | Acyclic Tertiary Radical | +0.5 |

This table presents illustrative data based on computational studies to highlight the effect of ring strain on the thermodynamics of the Giese addition.

Influence of Ring Strain on Radical Stability and Reactivity

The ring strain inherent in the four-membered oxetane ring profoundly influences the stability and reactivity of radicals generated at the C3 position. This strain leads to a higher p-character in the exocyclic bonds of the radical center, a phenomenon explained by Bent's rule. nih.govacs.orgchemrxiv.orgcore.ac.uk Consequently, benzylic radicals within an oxetane ring are less stable and exhibit greater π-delocalization compared to those in less strained or acyclic systems. nih.govacs.orgchemrxiv.orgcore.ac.uk

This decreased stability and increased π-delocalization have significant consequences for the reaction pathways available to the radical. It diminishes the likelihood of radical dimerization and enhances the rate of productive reactions like the Giese addition. nih.govacs.orgchemrxiv.orgcore.ac.uk The effect of ring strain on radical reactivity is a critical aspect that is not yet fully understood and is an active area of research. nih.govacs.orgchemrxiv.orgcore.ac.ukresearchgate.net However, it is clear that the oxetane scaffold provides a unique platform for controlling radical reactivity. nih.govacs.orgchemrxiv.orgcore.ac.uk

Table 2: Calculated Properties of Benzylic Radicals Highlighting the Effect of Ring Strain

| Radical System | C-C-C Bond Angle (°) | Spin Density on Benzylic Carbon | Dimerization Rate |

| Oxetane-based | ~90 | Lower | Low |

| Cyclopentane-based | ~105 | Higher | Moderate |

| Acyclic | ~109.5 | Highest | High |

This table provides a qualitative comparison based on computational findings to illustrate the influence of ring geometry on radical properties.

Other Key Transformations

Beyond radical reactions, 3-aminooxetane-3-carbonitrile and its analogs are versatile building blocks for a variety of other chemical transformations, including annulations, ring expansions, and functional group interconversions.

Intermolecular Annulation Reactions

3-Aminooxetanes have been identified as stable and readily accessible 1,3-amphoteric molecules. researchgate.net This dual reactivity allows them to participate in cycloaddition reactions with various partners. researchgate.net For instance, they have been shown to undergo [3+2] annulations, demonstrating their utility in the construction of more complex heterocyclic systems. researchgate.net The inherent stability of the 3-aminooxetane core, when compared to other amphoteric molecules, makes them particularly attractive for these types of transformations. researchgate.net While specific examples with the 3-carbonitrile substituent are not extensively documented, the underlying amphoteric nature of the 3-aminooxetane scaffold suggests that it would be a viable substrate for such reactions.

Formation of Heterocycles via Ring Expansion and C-2 Functionalization

The strained nature of the oxetane ring makes it susceptible to ring-opening and ring-expansion reactions, providing pathways to larger heterocyclic structures. acs.orgbeilstein-journals.org These transformations are often key steps in the synthesis of complex molecules. beilstein-journals.org Furthermore, the C2 position of the oxetane ring can be functionalized, adding another layer of synthetic versatility. acs.org For example, 2-alkylideneoxetanes, which can be derived from oxetan-3-one, are valuable intermediates that readily undergo a variety of chemical transformations due to the ring strain-induced reactivity of the exocyclic double bond. beilstein-journals.org These intermediates can participate in reactions such as [3+2] cycloadditions with nitrile oxides. beilstein-journals.org

Amide Couplings and SNAr Reactions

The amino group at the C3 position of this compound provides a convenient handle for further functionalization, most notably through amide bond formation. This allows for the straightforward incorporation of a wide range of substituents, which is a common strategy in medicinal chemistry to explore structure-activity relationships. An analogous transformation, the defluorosulphonylative coupling of oxetane sulphonyl fluorides with amines, mimics the classical amide coupling and provides rapid access to benzamide (B126) bioisosteres. beilstein-journals.org This highlights the utility of the amino group on the oxetane core for creating diverse molecular libraries. beilstein-journals.org

While not as common as reactions at the C3 position, SNAr (Nucleophilic Aromatic Substitution) reactions involving oxetane-containing structures have been reported. The electron-withdrawing nature of the oxetane ring can influence the reactivity of attached aromatic systems, although specific examples involving this compound in SNAr reactions are not prevalent in the literature.

Advanced Characterization and Analytical Methodologies in 3 Aminooxetane 3 Carbonitrile Research

Spectroscopic Techniques

Spectroscopic methods are indispensable for the unambiguous identification and structural characterization of 3-aminooxetane-3-carbonitrile. A combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) provides a comprehensive picture of its molecular architecture.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₄H₆N₂O), HRMS would provide a precise mass measurement of the molecular ion, confirming its chemical formula. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information. Common fragmentation pathways for oxetanes involve ring cleavage. For this particular molecule, initial loss of small neutral molecules like HCN or NH₃ from the molecular ion could be anticipated, followed by further fragmentation of the oxetane (B1205548) ring.

| Ion | Expected Exact Mass |

| [M+H]⁺ | 99.0553 |

| [M+Na]⁺ | 121.0372 |

| Note: These are calculated exact masses for the protonated and sodiated molecular ions. |

Kinetic and Mechanistic Studies

Understanding the reactivity of this compound is crucial for its application in synthesis. Kinetic and mechanistic studies provide insights into how the molecule behaves in chemical reactions, the pathways it follows, and the factors that influence its reactivity.

Experimental Probing of Reaction Mechanisms

The reactivity of the oxetane ring is largely dictated by its inherent ring strain (approximately 25 kcal/mol), making it susceptible to ring-opening reactions under various conditions. Experimental studies on related 3-substituted oxetanes have revealed several key mechanistic pathways that are likely applicable to this compound.

Ring-Opening Reactions: The ring-opening of unsymmetrical oxetanes can proceed via different mechanisms depending on the reaction conditions and the nature of the nucleophile.

Under acidic conditions or in the presence of Lewis acids, the reaction typically proceeds through an Sₙ1-like mechanism. Protonation or coordination of the oxetane oxygen is followed by cleavage of the more substituted C-O bond to form a stabilized carbocationic intermediate. For this compound, this would involve the formation of a tertiary carbocation at the C3 position, which would then be trapped by a nucleophile.

Under basic or nucleophilic conditions, an Sₙ2 mechanism is more common. The nucleophile attacks one of the less sterically hindered methylene (B1212753) carbons of the oxetane ring, leading to inversion of stereochemistry at that center.

Kinetic studies, such as monitoring reaction rates under varying concentrations of reactants and catalysts, can help to elucidate the reaction order and provide evidence for the proposed mechanisms. The regioselectivity of the ring-opening can be determined by spectroscopic analysis of the products.

Elucidation of Excited State Involvement

Photochemical reactions offer alternative pathways for the transformation of oxetanes, often proceeding through electronically excited states. The study of these reactions provides valuable information on the molecule's behavior upon absorption of light.

Research on the photochemistry of other oxetane derivatives has shown that they can undergo cleavage upon photoexcitation. acs.org These reactions can proceed through either singlet or triplet excited states, leading to different products. acs.org Techniques such as transient absorption spectroscopy can be employed to detect and characterize these short-lived excited state intermediates. acs.org By irradiating a sample with a laser pulse and monitoring the absorption of a probe light beam, the formation and decay of excited states can be observed on timescales ranging from femtoseconds to microseconds. acs.org

Theoretical and Computational Chemistry Studies on 3 Aminooxetane 3 Carbonitrile Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. For 3-aminooxetane-3-carbonitrile, these calculations can predict its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a widely used computational method for geometry optimization and energy calculations of molecular systems. For derivatives of 3-aminooxetane, such as Cbz-protected amino amides, DFT calculations at levels like RI-B97-D3(BJ-abc)/def2-TZVPPD have been employed to obtain optimized geometries. smu.edu These studies indicate that the oxetane (B1205548) ring typically adopts a puckered conformation, which is a general feature of this four-membered ring system. smu.edu The introduction of substituents at the C3 position can further influence the degree of this puckering. smu.edu

For this compound hydrochloride, some basic computational properties have been reported, likely derived from lower-level theoretical calculations.

| Computed Property | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 59.04 Ų |

| logP | -0.34052 |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Hydrogen Bond Donors | 1 |

| Number of Rotatable Bonds | 0 |

Table 1: Computed properties for this compound hydrochloride. Data sourced from commercial supplier ChemScene.

Analysis of Electronic Structure and Bonding

The electronic structure of this compound is characterized by the interplay of the strained oxetane ring and the electron-withdrawing nitrile group, alongside the amino group. The electronegative oxygen atom in the oxetane ring induces a significant inductive effect, influencing the charge distribution across the molecule. This can enhance the electrophilicity at the C3 position.

Computational modeling, such as DFT, can be used to predict reactive sites. In related systems, the analysis of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps reveals regions susceptible to nucleophilic or electrophilic attack. For this compound, the nitrogen of the amino group would be expected to be a primary site for protonation and electrophilic attack, while the nitrile carbon could be susceptible to nucleophilic addition under certain conditions.

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Exploring the potential energy surface (PES) provides a map of the relative energies of different conformations.

Force Field-Based Approaches

For larger systems or for an initial broad exploration of the conformational space, force field-based methods like Monte Carlo Multiple Minima (MCMM) are often employed. smu.edu For derivatives of 3-aminooxetane-3-carboxylic acid, the OPLS-2005 force field has been used to explore the potential energy landscape in the gas phase. smu.edu This initial exploration is typically followed by higher-level quantum chemistry optimizations (like DFT) of the low-energy conformers found. smu.edu Such studies on related molecules have identified various stable conformations, including extended and folded forms, often stabilized by intramolecular hydrogen bonds.

Impact of Strain on Molecular Conformation

The inherent ring strain of the oxetane ring, estimated to be around 25.5 kcal/mol, significantly influences its geometry and conformational preferences. mdpi.com Unlike the more flexible five- and six-membered rings, the four-membered oxetane ring has a more rigid structure, though it does exhibit a characteristic puckering. smu.edumdpi.com This puckering can be influenced by the nature and orientation of the substituents. Computational studies on various oxetane derivatives have shown that the ring can act as a conformational lock, rigidifying the structure. smu.edu The strain also makes the oxetane ring susceptible to ring-opening reactions, a process that can be modeled computationally.

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, helping to understand selectivity and to predict the feasibility of proposed synthetic routes. While no specific mechanistic studies on the synthesis or reactions of this compound were found, research on related systems highlights the utility of this approach.

For instance, DFT calculations have been instrumental in elucidating the mechanism of the photoredox/nickel-catalyzed synthesis of 3-aryl-3-aminooxetanes from the corresponding amino acids. mdpi.com These studies supported a mechanism involving the formation of an aminooxetanyl radical. mdpi.com Computational analysis can help to distinguish between different possible mechanistic pathways by calculating the energies of intermediates and transition states.

In the context of the Paternò-Büchi reaction, a common method for synthesizing oxetanes, DFT calculations have been used to determine the relative stability of biradical intermediates, which in turn explains the observed stereoselectivity of the reaction. Similar computational approaches could be applied to understand the synthesis and reactivity of this compound, for example, in reactions involving the amino or nitrile functionalities or in ring-opening processes.

Transition State Analysis

Transition state (TS) analysis is a cornerstone of computational chemistry, allowing for the determination of activation barriers (ΔG‡) and the elucidation of reaction mechanisms. For reactions involving 3-aminooxetane derivatives, TS analysis has been applied to understand their formation and subsequent functionalization.

Quantum mechanics (QM) methods are employed to analyze the transition states of key reaction steps, such as ring-opening or cross-coupling reactions. In the context of dual photoredox and nickel-catalyzed cross-couplings, computational studies have been conducted to determine the most feasible reaction pathways by comparing the transition states of different catalytic cycles. researchgate.net For example, in the coupling of carbon radicals with aryl bromides, different mechanistic proposals, such as cycles involving Ni(0)−Ni(I)−Ni(III) versus Ni(0)−Ni(II)−Ni(III) intermediates, are evaluated by calculating the energy of the respective transition states. researchgate.net

In other systems, such as the defluorosulfonylative coupling of oxetane sulfonyl fluorides to form 3-aminooxetanes, kinetic and computational experiments have been used to probe the mechanism. beilstein-journals.org These studies support an SN1-type mechanism, which proceeds through the formation of a strained oxetane carbocation intermediate. The transition state analysis in such a case would focus on the energy barrier for the loss of sulfur dioxide to form this high-energy cation.

Computational studies on the decarboxylative Giese addition of radicals derived from 3-aryl-3-carboxylic acid oxetanes also rely on TS analysis. chemrxiv.orgacs.org These calculations indicate that the Giese addition of the benzylic oxetane radical to an activated alkene is an exergonic process, which is crucial for minimizing side reactions like radical dimerization. chemrxiv.orgacs.org

Table 1: Investigated Mechanistic Pathways and Intermediates for Aminooxetane Reactions

| Reaction Type | Proposed Mechanism | Key Intermediates | Computational Method |

|---|---|---|---|

| Photoredox/Nickel Cross-Coupling | Ni(0)−Ni(I)−Ni(III) vs. Ni(0)−Ni(II)−Ni(III) | Aminooxetanyl radical, Ni-aryl complexes | DFT |

| Defluorosulfonylative Coupling | SN1-type | Oxetane carbocation | DFT, Kinetic Experiments |

Investigating Substrate-Dependent Mechanistic Switches

A significant finding from computational studies on aminooxetane systems is the revelation that the operative reaction mechanism can be fundamentally dependent on the structure of the substrate, a phenomenon known as a mechanistic switch.

This substrate-dependent switch is critical for understanding reactivity and for optimizing reaction conditions. For instance, knowing the operative mechanism allows for the rational selection of ligands, catalysts, and additives to favor the desired pathway and suppress unwanted side reactions. It also explains why substrates that appear structurally similar, such as 1-(Boc-amino)cyclopropanecarboxylic acids, may be unreactive under the same conditions that are effective for their oxetane counterparts. researchgate.net

Computational Insights into Radical Processes and Stability

The generation and reactivity of radical intermediates at the C3 position of the oxetane ring are of significant synthetic interest, and computational studies have provided deep insights into these processes. The formation of a tertiary radical on a strained four-membered ring presents unique challenges and reactivity patterns. researchgate.net

Photocatalytic decarboxylation of 3-aminooxetane-3-carboxylic acid derivatives has emerged as a mild and effective method for generating 3-aminooxetanyl radicals. beilstein-journals.orgbeilstein-journals.org DFT calculations have supported the proposed mechanism, which involves an initial oxidative decarboxylation to yield the key aminooxetanyl radical. beilstein-journals.org

Further computational work has explored the stability and subsequent reactions of these radicals. Studies on the functionalization of benzylic oxetanes via tertiary radicals showed that the strained ring structure plays a crucial role in directing reactivity. chemrxiv.orgacs.org Key findings from these computational investigations include:

Radical Stability and Delocalization: The strained ring structure influences the spin density at the benzylic position. Computational analysis revealed that benzylic radicals on strained rings benefit from lower spin density at the radical center due to more extensive delocalization into the adjacent aromatic system. This delocalization is crucial for minimizing radical-radical dimerization, a common side reaction. chemrxiv.org

Substituent Effects: The methodology tolerates a wide variety of functional groups, including esters, ketones, nitriles, and heterocycles, which is supported by the mild, photoredox-catalyzed nature of the radical generation. beilstein-journals.orgbeilstein-journals.org

Table 2: Computational Findings on Benzylic Radical Reactivity

| Radical System | Giese Addition to Acrylates | Key Computational Insight |

|---|---|---|

| Benzylic Oxetane Radical | Exergonic / Irreversible | Ring strain provides a thermodynamic driving force for the addition. chemrxiv.orgacs.org |

Molecular Orbital Theory Applications

The electronic structure of this compound is determined by the linear combination of the atomic orbitals of its constituent atoms. unizin.org The key features to consider are the orbitals of the strained oxetane ring, the lone pair on the nitrogen of the amino group, and the π-system of the nitrile group.

HOMO and Nucleophilicity: The Highest Occupied Molecular Orbital (HOMO) is critical for understanding nucleophilic reactions. In this compound, the HOMO is expected to have significant character from the nitrogen lone pair of the amino group. The energy of the HOMO is a measure of the molecule's ability to donate electrons. The electron-withdrawing nature of the oxetane ring can modulate the energy of this orbital and thus the basicity and nucleophilicity of the amine. pharmablock.com

LUMO and Electrophilicity: The Lowest Unoccupied Molecular Orbital (LUMO) is associated with the molecule's ability to accept electrons and its electrophilic sites. The LUMO is likely to be centered on the π* anti-bonding orbital of the carbon-nitrogen triple bond in the nitrile group. This explains the susceptibility of the nitrile carbon to nucleophilic attack, a common reaction pathway for nitriles.

By analyzing the composition and energy levels of the frontier molecular orbitals (HOMO and LUMO), chemists can predict the most likely sites for electrophilic and nucleophilic attack, understand spectroscopic properties, and rationalize the outcomes of chemical reactions.

Research Applications and Functional Utility in Organic Chemistry

Role as Versatile Synthetic Intermediates and Precursors

3-Aminooxetane-3-carbonitrile is a valuable building block in organic synthesis, primarily due to the unique reactivity conferred by its strained four-membered ring and the presence of both an amino and a nitrile group on the same carbon. This structure allows for a diverse range of chemical transformations. nih.govacs.org

The inherent ring strain of the oxetane (B1205548) moiety makes it susceptible to ring-opening reactions, a feature that chemists can strategically utilize to build more complex molecular structures. nih.govacs.org 3-Aminooxetanes can function as versatile 1,3-amphoteric molecules, meaning they possess both a nucleophilic site (the nitrogen atom) and an electrophilic site (the carbon atoms of the oxetane ring) in a 1,3-relationship. nih.gov This dual reactivity has been demonstrated in various intermolecular [3+2] annulation reactions, providing straightforward access to a variety of valuable five-membered heterocyclic systems, such as iminothiazolidines and oxazolidinones. nih.gov The stability and ready availability of 3-aminooxetanes make them attractive alternatives to other, less stable amphoteric molecules for the efficient, chemoselective synthesis of heterocycles. nih.gov

A significant application of 3-aminooxetanes is in the synthesis of γ-lactams (pyrrolidinones), which are core structures in many natural products and biologically active compounds. nih.govorganic-chemistry.org A silver-catalyzed intermolecular [3+2] annulation reaction between 3-aminooxetanes and siloxy alkynes provides a mild and convenient route to highly functionalized γ-butyrolactams. nih.govnih.gov This method is noted for its high regio- and stereoselectivity. nih.gov The reaction mechanism likely involves the formation of a carbon-nitrogen bond first, followed by the ring-opening of the oxetane. nih.govnih.gov This approach represents a convergent pathway to these important building blocks, which can be further transformed into molecules with potential therapeutic applications, such as glutamate (B1630785) reuptake inhibitors. nih.gov

Scaffold Design and Bioisosteric Replacement in Chemical Biology Research

The oxetane ring has become an important motif in medicinal chemistry, used to fine-tune the physicochemical properties of drug candidates. acs.orgnih.gov

In drug design, the 3,3-disubstituted oxetane scaffold has been successfully used as a bioisostere—a chemical substitute—for gem-dimethyl and carbonyl groups. acs.orgenamine.net

Gem-Dimethyl Group Replacement : The gem-dimethyl group is often used to block metabolic weak spots in a molecule, but it can unfavorably increase lipophilicity (a measure of how well a compound dissolves in fats and oils). acs.orgchigroup.site Oxetanes provide a more polar and three-dimensional alternative, allowing for the introduction of bulky substituents without significantly increasing lipophilicity, which can lead to better aqueous solubility and metabolic stability. enamine.netchigroup.site

Carbonyl Group Replacement : The oxetane ring can mimic the hydrogen-bonding ability and dipole moment of a carbonyl group. acs.orgnih.gov Replacing a carbonyl group, which can be susceptible to metabolic breakdown, with a more stable oxetane ring can improve a compound's metabolic stability and pharmacokinetic profile. enamine.netchigroup.site

The incorporation of an oxetane, such as this compound, into a molecule can have a profound and beneficial impact on its properties, which is a key goal in the optimization of drug candidates. acs.orgacs.org Introducing the small, polar oxetane motif can increase a molecule's three-dimensionality and polarity. acs.orgnih.gov This often leads to improvements in aqueous solubility, metabolic stability, and lipophilicity. acs.orgenamine.net Furthermore, the electronegative oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect, which can be used to temper the basicity of nearby amine groups, a useful tactic for optimizing a drug's properties. acs.orgchigroup.site

| Property | Effect of Oxetane Incorporation | Rationale |

| Lipophilicity (LogD/LogP) | Decreased | The polar nature of the oxetane ring increases hydrophilicity. acs.orgenamine.netchigroup.site |

| Aqueous Solubility | Increased | Higher polarity leads to better dissolution in aqueous environments. acs.orgacs.orgenamine.net |

| Metabolic Stability | Increased | Can replace or block metabolically vulnerable groups like carbonyls or C-H bonds. acs.orgenamine.netchigroup.site |

| Three-Dimensionality | Increased | The non-flat, puckered ring structure adds structural complexity. acs.orgnih.gov |

| Basicity (pKa) of Proximal Amines | Decreased | The inductive electron-withdrawing effect of the oxetane oxygen lowers the pKa of nearby amines. acs.orgchigroup.site |

Applications in Materials Science

While the primary focus for oxetane derivatives has been in medicinal chemistry, their unique structure also presents opportunities in materials science. 3-Substituted oxetanes are considered valuable monomers for modern ring-opening polymerizations. rsc.org Photo-initiated cationic polymerization of polyfunctional oxetanes is a high-performance method for photo-curing systems. radtech.org The resulting polymers, such as polyethers, can possess desirable physical properties. radtech.org The bifunctional nature of compounds like this compound, with its amino and nitrile groups, offers potential for creating novel polymers with unique characteristics, although this remains an emerging area of research.

Exploration of New Chemical Space and Molecular Diversity

The unique structure of 3-aminooxetanes, including this compound, provides a powerful tool for exploring new chemical space and generating molecular diversity. These compounds have been identified as a novel class of stable and readily available 1,3-amphoteric molecules. nih.gov An amphoteric molecule possesses both a nucleophilic and an electrophilic site, allowing it to react in multiple ways to form complex structures. nih.gov

In 3-aminooxetanes, the amino group serves as the nucleophilic center, while the ring carbons, particularly those adjacent to the oxygen atom, act as electrophilic sites due to ring strain. nih.gov This dual reactivity has been harnessed in intermolecular [3+2] annulation reactions with various polarized π-systems. These reactions proceed without the need for a catalyst and provide convergent access to a diverse range of valuable heterocyclic structures, such as iminothiazolidines, mercaptothiazolidines, and oxazolidinones. nih.gov

The ability to generate quaternary carbon centers from 3-substituted 3-aminooxetanes further enhances their utility in creating complex molecular architectures. nih.gov This versatile reactivity enriches the known chemistry of oxetanes and provides efficient, high-yield pathways to novel heterocyclic scaffolds that are of significant interest in medicinal chemistry and drug discovery. nih.govnih.gov The use of 3-aminooxetanes as building blocks allows for the rapid assembly of diverse molecular libraries, facilitating the search for new biologically active compounds.

Table 2: Annulation Reactions of 3-Aminooxetanes for Molecular Diversity

| Reactant Partner | Resulting Heterocycle | Key Features of Reaction |

|---|---|---|

| Isothiocyanates | Iminothiazolidines | Spontaneous reaction at room temperature, high efficiency. nih.gov |

| Carbon Disulfide (CS2) | Mercaptothiazolidines | Spontaneous reaction at room temperature, high efficiency. nih.gov |

| Carbon Dioxide (CO2) | Oxazolidinones | Requires a catalyst; provides access to a well-known valuable heterocycle. nih.gov |

Q & A

Basic: What are the established synthetic routes for 3-Aminooxetane-3-carbonitrile, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis of this compound (CAS 1507743-86-3) typically involves cyclization reactions of precursors under reflux conditions. For example, analogous oxetane derivatives are synthesized using bases like pyridine to facilitate ring closure and nitrile group stabilization . Optimization strategies include:

- Temperature control : Reflux in aprotic solvents (e.g., THF or DMF) to enhance reaction kinetics.

- Catalysts : Lewis acids (e.g., ZnCl₂) may improve yields by stabilizing intermediates.

- Purification : Column chromatography or recrystallization to isolate the product, as impurities from side reactions (e.g., hydrolysis) can reduce purity .

Basic: What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers monitor?

Answer:

Key analytical methods include:

- NMR spectroscopy :

- ¹H NMR : Peaks for oxetane ring protons (δ 4.0–5.0 ppm) and amino groups (δ 1.5–2.5 ppm, broad).

- ¹³C NMR : Signals for the nitrile carbon (~115–120 ppm) and oxetane carbons (δ 70–85 ppm).

- IR spectroscopy : A sharp C≡N stretch near 2200 cm⁻¹ confirms the nitrile group.

- Mass spectrometry : Molecular ion peak at m/z 112 (C₄H₆N₂O) with fragmentation patterns reflecting ring stability .

Advanced: How do steric and electronic effects influence the reactivity of this compound in ring-opening reactions, and what mechanistic studies support these findings?

Answer:

The strained oxetane ring increases susceptibility to nucleophilic attack. Mechanistic insights include:

- Steric effects : Bulky substituents on the oxetane ring hinder nucleophilic access, slowing ring-opening.

- Electronic effects : Electron-withdrawing groups (e.g., nitrile) polarize the ring, enhancing reactivity.

- Computational studies : Density Functional Theory (DFT) models predict regioselectivity in reactions with amines or thiols, validated by kinetic experiments on analogous chromene-carbonitriles .

Advanced: How can researchers address discrepancies in reported biological activities of derivatives synthesized from this compound?

Answer:

Contradictions in bioactivity data often arise from:

- Synthetic variability : Trace solvents or unreacted intermediates (e.g., amines) can skew assays. Use HPLC or GC-MS to verify purity.

- Structural confirmation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, as seen in pyridine-carbonitrile derivatives .

- Assay standardization : Control for pH, temperature, and solvent effects in biological testing. Cross-validate with orthogonal assays (e.g., enzymatic vs. cellular) .

Safety and Handling: What are the critical safety precautions when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : N95 masks, nitrile gloves, and safety goggles to prevent inhalation or dermal contact.

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent moisture-induced degradation.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for azetidine derivatives, which share similar reactivity profiles .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

- pH stability : Degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions due to hydrolysis of the nitrile group.

- Thermal stability : Decomposes above 150°C; store at room temperature or below.

- Light sensitivity : UV exposure may induce polymerization; use amber glassware for storage .

Advanced: What computational tools are suitable for predicting the physicochemical properties of this compound, and how do they align with experimental data?

Answer:

- Software : Gaussian or ORCA for DFT calculations of dipole moments, solubility, and logP.

- Validation : Compare computed NMR chemical shifts with experimental data (e.g., δ 115–120 ppm for C≡N).

- Limitations : Solvation models may underestimate hydrogen bonding effects; experimental calibration is critical .

Basic: What are the applications of this compound as a building block in heterocyclic chemistry?

Answer:

The compound serves as a precursor for:

- Oxetane-containing pharmaceuticals : Functionalization via Suzuki coupling or nucleophilic substitution.

- Polymer chemistry : Incorporation into thermally stable resins via ring-opening polymerization.

- Agrochemicals : Derivatives show herbicidal activity in structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.